(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid
Overview
Description
(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid is a chiral compound with a piperidine ring substituted at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-methylpropanoyl Group: This step involves the acylation of the piperidine ring using 2-methylpropanoic acid or its derivatives under suitable conditions.
Carboxylation at the 2 Position:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.
1-(2-methylpropanoyl)piperidine-2-carboxylic acid: A compound with similar structure but without the chiral center.
Piperidine-2-carboxylic acid derivatives: Various derivatives with different substituents at the piperidine ring.
Uniqueness
(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of both the 2-methylpropanoyl and carboxyl groups at specific positions on the piperidine ring also contributes to its distinct properties.
Properties
IUPAC Name |
(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(2)9(12)11-6-4-3-5-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWLGCCLNOSLL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CCCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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